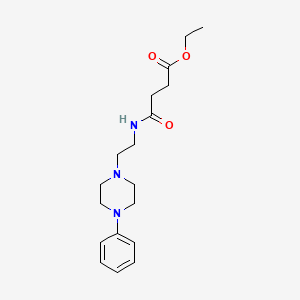

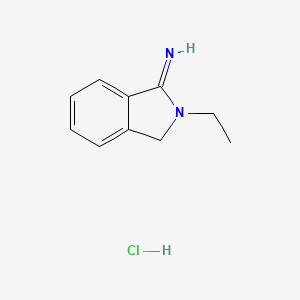

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known to have a unique mechanism of action, which makes it an interesting subject of study for researchers.

Scientific Research Applications

Antiproliferative Activities

Studies have demonstrated the synthesis of quinoxaline derivatives showing considerable antiproliferative effects against various human cancer cell lines. For instance, novel quinoxaline analogues have been synthesized and tested for their growth inhibitory effect on cancer cells, with some compounds exhibiting significant antiproliferative activity. These findings suggest potential applications of these derivatives in cancer treatment research (Harishkumar, Nd, & Santhosha, 2018).

Catalysis and Chemical Synthesis

Quinoxaline derivatives have been employed as ligands in catalytic processes, particularly in the asymmetric hydrogenation of functionalized alkenes. Research has shown that certain quinoxaline derivatives, when used as ligands in rhodium complexes, exhibit excellent enantioselectivities and high catalytic activities. This highlights their utility in synthesizing chiral pharmaceutical ingredients, demonstrating their role in advancing synthetic chemistry (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Anticancer Potentials

Further research on quinoxaline-1,3,4-oxadiazole hybrids has identified their significant anticancer potential, particularly through the induction of apoptotic responses in cancer cells while maintaining low toxicity toward normal cells. This suggests a promising avenue for developing new anticancer agents based on quinoxaline derivatives (Ono, Ninomiya, Kaneko, Sonawane, Udagawa, Tanaka, Nishina, & Koketsu, 2020).

Fluorescent Properties

The synthesis of quinoxalinylium salts indicates the potential of quinoxaline derivatives as fluorescent materials. These compounds could be applied in the development of fluorescent probes and materials, expanding the utility of quinoxaline derivatives beyond pharmaceuticals into materials science (Koner & Ray, 2008).

Hypoxic-Cytotoxic Agents

Research on 2-quinoxalinecarbonitrile 1,4-di-N-oxides has explored their application as hypoxic-cytotoxic agents, particularly in targeting cancer cells under hypoxic conditions. This research underscores the therapeutic potential of quinoxaline derivatives in treating tumors with hypoxic microenvironments (Ortega, Morancho, Martinez‐Crespo, Sainz, Montoya, López de Cerain, & Monge, 2000).

properties

IUPAC Name |

2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxyquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c21-25(22,17-6-3-11-24-17)20-9-7-13(8-10-20)23-16-12-18-14-4-1-2-5-15(14)19-16/h1-6,11-13H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLQASCYLGBAKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2413674.png)

![1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2413675.png)

![2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2413676.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2413678.png)

![N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413679.png)

![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)

![3,6-Dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2413684.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)